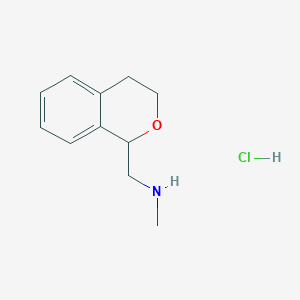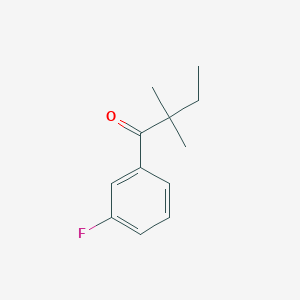
2,2-Dimethyl-3'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3’-fluorobutyrophenone is a chemical compound that has gained widespread interest due to its potential applications in various fields of research and industry. It has a molecular formula of C12H15FO .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3’-fluorobutyrophenone is1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 . This indicates that the compound has a butanone group with a fluorophenyl group attached to it, and two methyl groups attached to the second carbon of the butanone. Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-3’-fluorobutyrophenone is 194.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
The synthesis and evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones demonstrated a simple and efficient synthesis route, highlighting the fluorescent properties of these compounds. These compounds exhibit almost identical fluorescence properties despite varying numbers of fluoro-substituents. Their cytotoxicity was evaluated against several cancer cell lines, showing enhanced cytotoxic effects against human myeloma cells. This research indicates potential applications in developing fluorescent probes for biomedical imaging and cancer treatment strategies (Politanskaya et al., 2015).
Antioxidant Activity
The antioxidant properties of the synthesized compounds were studied using Salmonella tester strains, showing that these compounds possess significant antioxidant capabilities. This suggests potential for these compounds in pharmaceutical applications where antioxidant properties are desirable, such as in the treatment of diseases caused by oxidative stress (Politanskaya et al., 2015).
Biological Probes
In the development of trifunctional biological probes, luminescent rhenium(I) polypyridine fluorous complexes were synthesized. These complexes, containing 2,2-dimethyl and fluorine components, demonstrated potential as novel biological probes due to their luminescent properties. They were investigated for their cytotoxicity towards HeLa cells and their cellular uptake, indicating their suitability for biomedical imaging applications (Louie et al., 2011).
Chemical Synthesis and Reaction Mechanisms
The research on ruthenium-catalyzed carbon-carbon bond formation via the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives with organoboronates showcased the utility of 2,2-dimethyl and fluorine-containing compounds in facilitating novel synthetic routes. This study offers insights into the mechanistic aspects of catalyzed reactions, potentially impacting the development of new catalytic processes in organic synthesis (Ueno et al., 2007).
Photophysical Studies
Investigations into the photophysical properties of BF2-3,3'-dimethyldiarylazadipyrromethene near-infrared fluorophores highlighted the synthesis of both organic and aqueous-soluble fluorophores with high quantum yields in the near-infrared spectrum. These studies underline the potential of these fluorophores in biological imaging and diagnostics, emphasizing the role of 2,2-dimethyl and fluorine functionalities in enhancing photophysical properties (Wu & O’Shea, 2013).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZNRKLSQSJCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642434 |
Source


|
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3'-fluorobutyrophenone | |
CAS RN |
898765-46-3 |
Source


|
| Record name | 1-(3-Fluorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
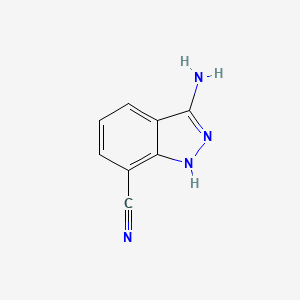
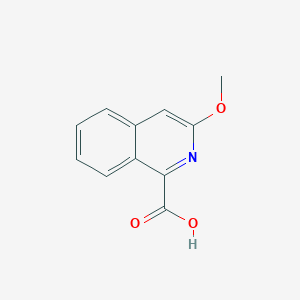
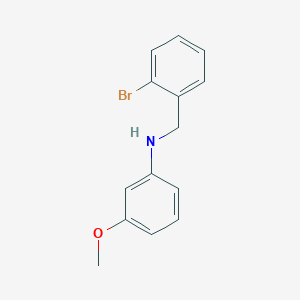
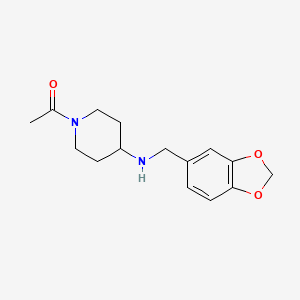
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
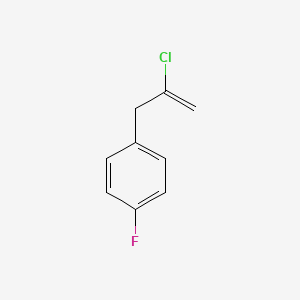
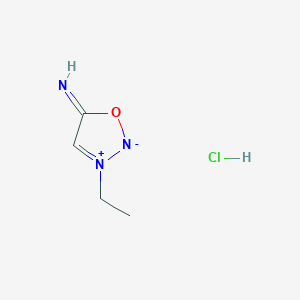
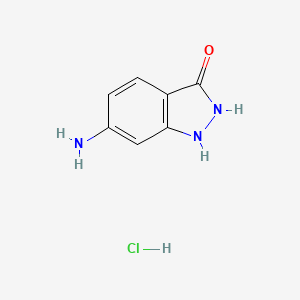
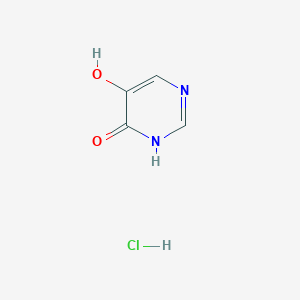
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
